![molecular formula C16H17ClN4O5 B14201249 N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine CAS No. 922713-76-6](/img/structure/B14201249.png)
N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine is a synthetic compound characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further linked to a 2’-deoxycytidine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine typically involves the reaction of 2’-deoxycytidine with 4-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification is achieved through large-scale chromatography or crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxyuridine.
Reduction: Formation of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine derivatives with reduced functional groups.
Substitution: Formation of substituted N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine derivatives.
Applications De Recherche Scientifique
N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating DNA interactions.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes. These interactions can lead to the inhibition of cell growth and proliferation, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine can be compared with other similar compounds such as:
N-[(4-Chlorophenyl)carbamoyl]butanoic acid: Similar in structure but with a butanoic acid moiety instead of a deoxycytidine.
N-[(4-Chlorophenyl)carbamoyl]glycine: Contains a glycine moiety instead of a deoxycytidine.
Diflubenzuron: A benzoylurea insecticide with a similar carbamoyl group but different overall structure and application.
The uniqueness of N-[(4-Chlorophenyl)carbamoyl]-2’-deoxycytidine lies in its specific structure, which combines the properties of a chlorophenyl group and a deoxycytidine, providing distinct chemical and biological activities.
Propriétés
Numéro CAS |
922713-76-6 |
|---|---|
Formule moléculaire |
C16H17ClN4O5 |
Poids moléculaire |
380.78 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]urea |
InChI |
InChI=1S/C16H17ClN4O5/c17-9-1-3-10(4-2-9)18-15(24)19-13-5-6-21(16(25)20-13)14-7-11(23)12(8-22)26-14/h1-6,11-12,14,22-23H,7-8H2,(H2,18,19,20,24,25)/t11-,12+,14+/m0/s1 |
Clé InChI |
RQDBTIVRPVYYSR-OUCADQQQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)NC3=CC=C(C=C3)Cl)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)NC3=CC=C(C=C3)Cl)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


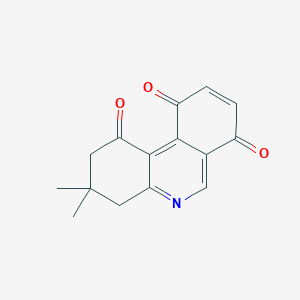

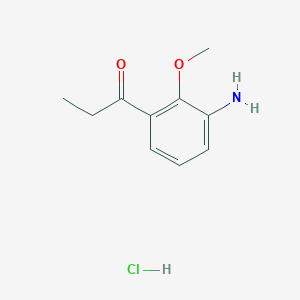
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)

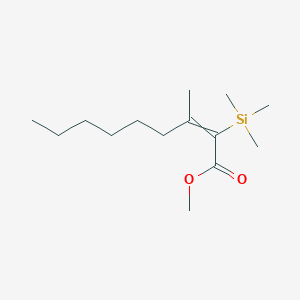
![2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14201208.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14201221.png)
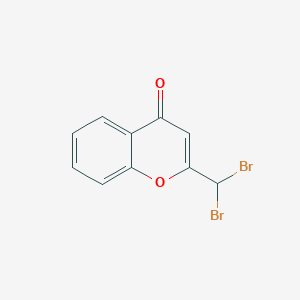
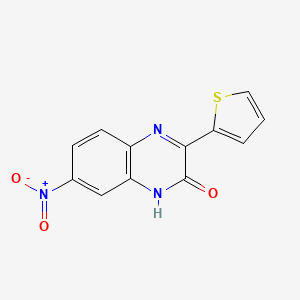
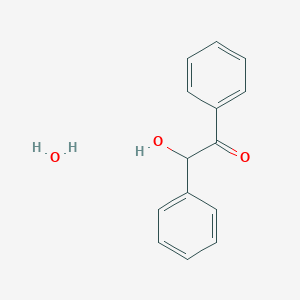
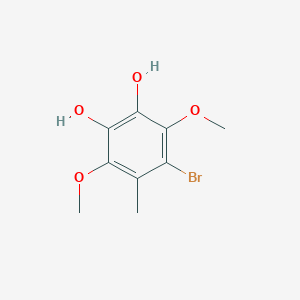
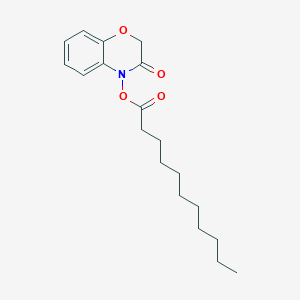
![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
